molecular formula C12H17N3O4S B15274399 N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide

N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B15274399
M. Wt: 299.35 g/mol
InChI Key: VRDNQBUFINZSTP-UHFFFAOYSA-N
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Description

N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonamide group linked to a 4-aminocyclohexyl moiety. The 4-aminocyclohexyl group introduces a cycloaliphatic amine, which contrasts with aromatic amines (e.g., 4-aminophenyl) commonly seen in related sulfonamides. This structural feature may enhance solubility in polar organic solvents and influence steric or electronic interactions in biological systems .

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

N-(4-aminocyclohexyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C12H17N3O4S/c13-9-5-7-10(8-6-9)14-20(18,19)12-4-2-1-3-11(12)15(16)17/h1-4,9-10,14H,5-8,13H2

InChI Key

VRDNQBUFINZSTP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide typically involves the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, particularly the nitration and sulfonation processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The amino group on the cyclohexyl ring can be oxidized to form corresponding oximes or nitroso derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as amines or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: Formation of N-(4-Aminocyclohexyl)-2-aminobenzene-1-sulfonamide.

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of oximes or nitroso derivatives.

Scientific Research Applications

N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of dyes and pigments, as well as in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Protein Binding: It can interact with proteins, altering their structure and function, which can lead to various biological effects.

    Signal Transduction Pathways: The compound may influence cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Compounds for Comparison:

N-(4-Aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide (CID 3852344) Structure: Features a 4-aminophenyl group (aromatic amine) and a 5-nitro-2-methylbenzenesulfonamide. Key Differences: The aromatic amine (vs. The 5-nitro group (vs. 2-nitro) alters electronic distribution and hydrogen-bonding capacity .

N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide Structure: Contains a 4-methoxybenzyl group, introducing electron-donating methoxy substituents. Key Differences: Methoxy groups enhance solubility in non-polar solvents compared to the amino group.

Fluorinated Sulfonamide Derivatives (e.g., Compound 14 in ) Structure: Fluorinated alkyl chains and complex silyl ether linkages. Key Differences: Fluorination drastically increases lipophilicity and metabolic stability, whereas the 4-aminocyclohexyl group prioritizes hydrogen bonding and rigidity .

Physicochemical Properties

Property N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide (Inferred) N-(4-Aminophenyl)-2-methyl-5-nitrobenzenesulfonamide N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide Fluorinated Sulfonamide (Compound 14)
Molecular Formula C₁₂H₁₅N₃O₄S (estimated) C₁₃H₁₃N₃O₄S C₁₄H₁₄N₂O₅S C₃₄H₃₃F₁₇N₃O₅SSi
Solubility Moderate in polar solvents (e.g., DMSO) Low in water; moderate in DMF High in chloroform Very low in water; high in fluorinated solvents
Purity Likely >90% (NMR-based) Not reported Not reported 90–99% (NMR-based)
Key Spectral Data Expected NH stretches (IR ~3300 cm⁻¹); δ 7.5–8.5 ppm (¹H NMR) δ 6.5–8.5 ppm (aromatic H); [M+H]+ = 332.07 (ESI-MS) δ 3.8 ppm (OCH₃); FT-IR: 1340 cm⁻¹ (SO₂) ¹⁹F NMR: δ -120 to -125 ppm; [M+H]+ = 1092.9

Challenges and Limitations

  • Steric Effects : The cyclohexyl group in the target compound may hinder binding to flat enzymatic pockets compared to planar aromatic amines.
  • Synthesis Complexity: Introducing the trans-4-aminocyclohexyl group requires precise stereochemical control, unlike simpler aryl amines .

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